molecular formula C12H14N2O2S2 B2472986 N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide CAS No. 1706051-31-1

N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide

Cat. No. B2472986
M. Wt: 282.38
InChI Key: PKHGRPCOKMDLGA-UHFFFAOYSA-N
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Description



  • N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide is a chemical compound with potential applications in drug discovery, material science, and catalysis.

  • Its unique structure allows for versatility and exploration in various scientific fields.





  • Synthesis Analysis



    • The compound can be synthesized through the Miyaura borylation and sulfonylation reactions.

    • Its structure has been confirmed by IR, 1H-NMR, and MS spectral data.





  • Molecular Structure Analysis



    • The compound’s crystal structure has been studied by X-ray diffraction.

    • Density functional theory (DFT) calculations confirm the molecular structure.





  • Chemical Reactions Analysis



    • The compound’s reactivity and potential reactions depend on its functional groups and substituents.

    • Further investigations are needed to explore its chemical behavior.





  • Physical And Chemical Properties Analysis



    • The compound is a yellow solid with a melting point of 103–104°C.

    • It exhibits specific chemical shifts and π-electron density characteristic of thiazole aromaticity.




  • Scientific Research Applications

    Cyclooxygenase-2 (COX-2) Inhibition Another area of interest is the development of selective COX-2 inhibitors for the treatment of inflammation and pain. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure to the compound of interest, have shown potent and selective inhibition of COX-2, leading to the identification of compounds for clinical trials aimed at treating rheumatoid arthritis and acute pain. Such research underscores the potential of sulfonamide derivatives in therapeutic applications (Hiromasa Hashimoto et al., 2002).

    Anticancer Activity Derivatives have also been synthesized for their potential anticancer activities. Studies have shown that certain celecoxib derivatives, related in structure to N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds have exhibited promising results against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Ş. Küçükgüzel et al., 2013).

    Antimicrobial and Antituberculosis Activity Research has also extended to antimicrobial applications, particularly against Mycobacterium tuberculosis. Novel 1,2,3-triazole derivatives, synthesized using click chemistry, demonstrated significant activity against the tuberculosis strain, showing low cytotoxicity and high therapeutic index. This highlights the potential of N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide derivatives in treating mycobacterial infections (N. Boechat et al., 2011).

    Carbonic Anhydrase Inhibition Furthermore, benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties have been explored for their carbonic anhydrase inhibitory activity. These studies have found several compounds to be potent inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma. Computational and X-ray crystallographic studies have helped in understanding the interaction between these inhibitors and the enzyme, providing insights into the development of new therapeutic agents (A. Nocentini et al., 2016).

    Safety And Hazards



    • Specific safety information is not available for this compound.

    • Researchers should follow standard laboratory safety protocols.




  • Future Directions



    • Investigate its potential as an anticancer agent.

    • Explore modifications to enhance its bioactivity.

    • Consider its applications in drug design and material science.




    Please note that this analysis is based on available literature, and further research is essential for a comprehensive understanding of N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide12


    properties

    IUPAC Name

    N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14N2O2S2/c1-3-18(15,16)14-11-7-5-4-6-10(11)12-8-17-9(2)13-12/h4-8,14H,3H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PKHGRPCOKMDLGA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H14N2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    282.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide

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